2-Pentanone, 4-(acetyloxy)-
Description
Historical Trajectories and Current Research Trends in Acetylated Ketones
The study of acetylated ketones, compounds bearing both a ketone and an acetyl group, has a rich history rooted in the foundational principles of organic reactivity. Early research often centered on understanding the interplay between the two functional groups and their influence on molecular properties. The ketogenic diet, a high-fat, low-carbohydrate regimen, has been a subject of medical interest since the early 20th century for its ability to induce ketosis, a metabolic state where the body utilizes ketone bodies for energy. numberanalytics.comfrontiersin.org This historical context in a related biological field underscores the long-standing scientific interest in ketone-related compounds.
Current research trends have significantly broadened in scope. In materials science, for example, acetoacetylation is explored as a method to append ketone functionalities to polysaccharides, creating materials with potential applications in areas like self-healing hydrogels and drug delivery vehicles. acs.org In the realm of cellular biology and therapeutics, there is a growing interest in ketone bodies not just as fuel sources, but as signaling molecules that can influence cellular processes. nih.govfrontiersin.orgahajournals.org Recent studies have highlighted the role of ketones in modulating histone deacetylases (HDACs), which has epigenetic implications and potential therapeutic relevance for various diseases. frontiersin.orgnih.govahajournals.org This modern focus on the diverse functionalities of ketone-related compounds, from materials to medicine, provides a vibrant backdrop for the specific study of molecules like 2-Pentanone, 4-(acetyloxy)-.
Structural Isomerism and Nomenclature within the Pentanone Framework
The nomenclature and structural isomerism of ketones are governed by IUPAC rules, which provide a systematic way to name and differentiate between related compounds. For ketones, the parent alkane chain's "-e" suffix is replaced with "-one". libretexts.org The term "pentanone" signifies a five-carbon backbone containing a ketone group. youtube.comnih.gov The position of this carbonyl group leads to structural isomers, primarily 2-pentanone and 3-pentanone. youtube.com
In the case of 2-Pentanone, 4-(acetyloxy)- , the name precisely defines its structure. "2-Pentanone" indicates the carbonyl group is on the second carbon of the five-carbon chain. nih.govdocbrown.info The "4-(acetyloxy)-" prefix specifies that an acetyloxy group (CH₃COO-) is attached to the fourth carbon. This systematic naming is crucial for distinguishing it from other isomers, such as 5-(acetyloxy)-2-pentanone, where the substituent is on the terminal carbon. nih.gov
The existence of various isomers with the same molecular formula but different arrangements of atoms is a fundamental concept in chemistry. docbrown.info For the molecular formula C₅H₁₀O, isomers include not only the different pentanone positions but also various aldehydes like pentanal and its branched-chain isomers. docbrown.info The addition of the acetyloxy group further increases the number of potential isomers, each with unique chemical and physical properties.
Table 1: Physicochemical Properties of 2-Pentanone, 4-(acetyloxy)- This table presents data for a related, but distinct compound, 2-Pentanone, 5-(acetyloxy)-, as specific experimental data for the 4-acetyloxy isomer is not readily available in the search results. It is included for illustrative purposes.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ nih.gov |
| Molecular Weight | 144.17 g/mol nih.gov |
| IUPAC Name | 4-oxopentyl acetate (B1210297) nih.gov |
Broader Context in Synthetic Organic Chemistry and Chemical Biology
In synthetic organic chemistry, molecules like 2-Pentanone, 4-(acetyloxy)- are valued as bifunctional intermediates. solubilityofthings.com The presence of both a ketone and an ester allows chemists to perform selective reactions on one group while leaving the other intact, or to utilize both in sequential synthetic steps. This versatility makes it a useful building block for constructing more complex molecular architectures. ontosight.ai For instance, the ketone can undergo nucleophilic addition or condensation reactions, while the ester can be hydrolyzed or transesterified.
In the sphere of chemical biology, ketone bodies are recognized as more than just metabolic fuel. They are crucial signaling metabolites that can impact a wide range of cellular processes, including gene expression and inflammation. nih.govnih.govmdpi.com While direct biological studies on 2-Pentanone, 4-(acetyloxy)- are not extensively documented, its structure is relevant. As a potential precursor or analog of biologically active molecules, understanding its chemistry is valuable. solubilityofthings.com For example, the metabolism of ketone bodies can lead to the formation of acetyl-CoA, a central molecule in both energy metabolism and the epigenetic modification of proteins through acetylation. frontiersin.orgmdpi.com The study of simpler acetylated ketones, therefore, contributes to the broader understanding of these fundamental biological pathways.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Pentanone, 4-(acetyloxy)- |
| 2-Pentanone |
| 3-Pentanone |
| 5-(acetyloxy)-2-pentanone |
| Pentanal |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55577-75-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)4-6(2)10-7(3)9/h6H,4H2,1-3H3 |
InChI Key |
FTFUBYBSJNACIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)OC(=O)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Pentanone, 4 Acetyloxy
Fundamental Chemical Transformations
The reactivity of 2-Pentanone, 4-(acetyloxy)- can be categorized into several fundamental transformations targeting its distinct functional moieties.
Norrish Type II Photochemical Reactions
Ketones possessing accessible gamma (γ) hydrogens, such as 2-Pentanone, 4-(acetyloxy)-, are susceptible to Norrish Type II reactions upon photochemical excitation. wikipedia.orgedurev.in This intramolecular reaction begins with the absorption of light (typically UV), which promotes the carbonyl group to an excited state (n → π* transition). chemistnotes.comnih.gov The excited carbonyl oxygen then abstracts a γ-hydrogen atom through a six-membered cyclic transition state, generating a 1,4-biradical intermediate. scispace.comyoutube.com
This biradical can subsequently follow two main pathways: wikipedia.orgchemistnotes.com
Fragmentation (β-Cleavage): The carbon-carbon bond between the α and β carbons cleaves, resulting in the formation of an enol and an alkene. scispace.com For 2-Pentanone, 4-(acetyloxy)-, this would yield acetone (B3395972) (from the enol tautomerization) and vinyl acetate (B1210297).
Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the two radical centers can occur, leading to the formation of a cyclobutanol (B46151) derivative. scispace.com
The preferred pathway depends on factors such as the conformation of the biradical and the reaction conditions. chemistnotes.comscispace.com
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group's carbon atom is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. chemistrysteps.comstudymind.co.uk This reaction, known as nucleophilic addition, is characteristic of aldehydes and ketones. ncert.nic.intaylorfrancis.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate as the π bond of the carbonyl breaks. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
Key aspects of this reactivity for 2-Pentanone, 4-(acetyloxy)- include:
Reactivity: Generally, ketones are less reactive than aldehydes towards nucleophiles. This is due to steric hindrance from the two alkyl groups attached to the carbonyl carbon and electronic effects, where the alkyl groups donate electron density, reducing the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org
Reaction Conditions: The reaction can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group and making the carbon even more electrophilic. chemistrysteps.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. chemistrysteps.com
Stereochemistry: The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. Nucleophilic attack can occur from either face of the planar group. If the two substituents on the carbonyl are different, and the addition creates a new stereocenter, a racemic mixture of enantiomers can be formed. libretexts.org
| Nucleophile | Product Type | Conditions |
|---|---|---|
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether/THF |
| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether/THF |
| Cyanide Ion (CN⁻) | Cyanohydrin | Acidic (e.g., HCN/KCN) |
| Hydride Ion (H⁻ from NaBH₄, LiAlH₄) | Secondary Alcohol | Methanol, Ethanol (B145695), or Ether |
| Alcohols (R'OH) | Hemiketal/Ketal | Acid catalysis |
Ester Hydrolysis and Exchange Reactions of the Acetoxy Group
The acetoxy group in 2-Pentanone, 4-(acetyloxy)- is an ester, which can undergo nucleophilic acyl substitution. The most common reactions are hydrolysis and transesterification (ester exchange).
Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield a carboxylic acid (acetic acid) and an alcohol (4-hydroxy-2-pentanone).
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by water.
Base-Catalyzed (Saponification): A hydroxide (B78521) ion directly attacks the ester carbonyl, forming a tetrahedral intermediate which then expels the alkoxide leaving group. This process is irreversible as the resulting carboxylic acid is deprotonated by the alkoxide.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetoxy group can be exchanged for a different alkoxy group. This equilibrium-driven process is used to convert one ester into another.
Oxidative Pathways of Ketones
Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. fiveable.me Oxidation, when it occurs, requires strong oxidizing agents and often involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. ncert.nic.inorganicmystery.com
A significant oxidative pathway for ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid (like mCPBA) or other peroxides. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by the migration of one of the adjacent alkyl groups to the oxygen atom of the peroxide. libretexts.orglibretexts.org The regioselectivity of the migration depends on the migratory aptitude of the attached groups. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For 2-Pentanone, 4-(acetyloxy)-, the migration of the more substituted 1-(acetyloxy)ethyl group would be favored over the methyl group.
Under more forceful conditions with strong oxidants like potassium permanganate, the C-C bonds next to the carbonyl can be cleaved, leading to a mixture of carboxylic acids with fewer carbon atoms than the parent ketone. fiveable.meorganicmystery.com
Detailed Mechanistic Investigations
Investigating the mechanisms of these transformations often requires the identification and characterization of transient species or intermediates that are formed during the reaction.
Identification and Characterization of Reaction Intermediates (e.g., Enol, Iodonium)
Enol Intermediates: Ketones with α-hydrogens, like 2-Pentanone, 4-(acetyloxy)-, exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental process, and although the keto form is usually more stable, the enol is a key reactive intermediate. Enols and their deprotonated form, enolates, are nucleophilic at the α-carbon. nih.govuobabylon.edu.iq The formation of enolates by treating the ketone with a base is a critical first step in many reactions, such as alkylation and the aldol (B89426) condensation. pressbooks.pubpearson.com The presence of the second carbonyl functionality (in the acetoxy group) makes the α-hydrogens between the two carbonyl groups in related β-dicarbonyl compounds particularly acidic. uobabylon.edu.iqpressbooks.pub
Iodonium (B1229267) Intermediates: In reactions involving hypervalent iodine reagents, such as the α-acetoxylation of ketones with phenyliodine(III) diacetate (PIDA), an iodonium intermediate is proposed. rsc.org The reaction is thought to proceed via the nucleophilic attack of the ketone's enol form on the electrophilic iodine atom of the PIDA, forming an α-iodonium species. rsc.org This intermediate is highly reactive. Subsequent nucleophilic substitution by an acetate ion, with the phenyliodonio group acting as an excellent leaving group, yields the α-acetoxylated product. acs.orgresearchgate.net The formation and stability of these iodonium ylides and intermediates have been studied, and they are recognized as key precursors in various synthetic transformations. mdpi.comdigitellinc.comresearchgate.net
Transition State Analysis and Reaction Coordinate Determination
Computational analysis, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-31+g(d) level, has been utilized to model this process. missouri.edu For the elimination reaction of 2-pentanone, the transition state is characterized by the partial formation of a sigma bond between the carbonyl oxygen and a γ-hydrogen, and the simultaneous partial formation of a double bond between the α and β carbons. missouri.edu The progress along the reaction coordinate is dominated by the abstraction of a hydrogen atom from the γ-carbon by the carbonyl oxygen, leading to a diradical intermediate, and a significant cleavage of the Cα-Cβ bond in a concerted mechanism. missouri.edu
Vibrational analysis of the calculated transition state for 2-pentanone shows a single strong imaginary frequency, which is a key indicator of a true transition state structure. missouri.edu Intrinsic Reaction Coordinate (IRC) analysis further confirms that this transition state directly connects the reactant and the products in a single elementary step. missouri.edu
Although these findings pertain to 2-pentanone, they provide a foundational framework for hypothesizing the transition states and reaction coordinates for similar reactions involving 2-Pentanone, 4-(acetyloxy)-, such as thermal elimination of acetic acid. The presence of the acetyloxy group at the 4-position would likely influence the energetics and geometry of the transition state, but the fundamental concept of a cyclic transition state for elimination is a probable pathway.
Environmental Effects on Reactivity and Selectivity
The chemical environment, particularly the choice of solvent, can significantly impact the reactivity and selectivity of reactions involving 2-Pentanone, 4-(acetyloxy)-. The polarity and protic nature of the solvent play crucial roles in modulating reaction kinetics and influencing tautomeric equilibria.
Solvent Polarity and Protic Character Influences on Reaction Kinetics
The rate of a chemical reaction can be profoundly affected by the polarity of the solvent. Polar solvents are known to enhance the rates of reactions that involve the formation of charged intermediates or transition states. ajpojournals.orgresearchgate.net This is due to the ability of polar solvent molecules to stabilize these charged species through dipole-dipole interactions or hydrogen bonding. wikipedia.org Conversely, reactions where the transition state is less polar than the reactants are often slower in polar solvents. wikipedia.org
The protic or aprotic nature of a polar solvent is also a critical factor. Polar protic solvents, such as water and alcohols, possess acidic protons and are effective at solvating both cations and anions. They can form strong hydrogen bonds with reactants and transition states, which can significantly alter reaction rates. wikipedia.org For instance, in nucleophilic substitution reactions, polar protic solvents can stabilize the leaving group and any carbocation intermediates, thus favoring S_N1 pathways. wikipedia.org However, they can also solvate the nucleophile, reducing its reactivity in S_N2 reactions. wikipedia.org
For reactions involving a β-acetoxy ketone like 2-Pentanone, 4-(acetyloxy)-, the solvent's polarity and protic character would be expected to influence reactions such as hydrolysis, elimination, or substitution. For example, in a hydrolysis reaction, a polar protic solvent could facilitate the attack of a nucleophile by stabilizing the developing charges in the transition state. In contrast, a nonpolar aprotic solvent would likely lead to slower reaction rates for such polar reactions.
The following table summarizes the general effects of solvent polarity on reaction kinetics:
| Solvent Type | Effect on Reactions with Polar Transition States | Effect on Reactions with Nonpolar Transition States |
| Polar Protic | Generally accelerates | Generally decelerates |
| Polar Aprotic | Generally accelerates | Generally decelerates |
| Nonpolar Aprotic | Generally decelerates | Generally accelerates |
Tautomeric Equilibria Modulation by Solvent Environment
2-Pentanone, 4-(acetyloxy)- has the potential to exist in tautomeric forms, most notably as a keto-enol equilibrium. The position of this equilibrium is highly sensitive to the solvent environment. missouri.eduresearchgate.net
In general, for β-dicarbonyl compounds, the enol form is often stabilized by an intramolecular hydrogen bond in nonpolar solvents. cdnsciencepub.com However, in polar solvents, the equilibrium can shift towards the keto form. researchgate.net This is often attributed to the fact that the keto tautomer can be more polar and is therefore better stabilized by a polar solvent. researchgate.net
Polar protic solvents, in particular, can significantly influence the keto-enol equilibrium. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the keto and enol tautomers. cdnsciencepub.com This differential solvation can lead to a stabilization of the keto form. researchgate.net For example, in solvents like water and methanol, the enol intramolecular bond of 2,4-pentanedione is disrupted. cdnsciencepub.com
The following table illustrates the general trend of the keto-enol equilibrium for β-dicarbonyl compounds in different solvent types:
| Solvent Type | Predominant Tautomer | Reason |
| Nonpolar Aprotic | Enol | Stabilization via intramolecular hydrogen bonding. |
| Polar Aprotic | Keto | Stabilization of the more polar keto form. |
| Polar Protic | Keto | Disruption of intramolecular H-bond in enol and stabilization of the keto form. researchgate.netcdnsciencepub.com |
Gas-Phase Ion-Molecule Reactions
The study of gas-phase ion-molecule reactions provides fundamental insights into the intrinsic reactivity of a compound, free from solvent effects. Mass spectrometry techniques are instrumental in investigating these reactions.
Reactivity of Acylium Ions with Hydroxy Ketones and Analogues
While direct studies on the gas-phase reactions of 2-Pentanone, 4-(acetyloxy)- with acylium ions are not extensively documented, valuable information can be gleaned from studies on its close analogue, 4-hydroxy-2-pentanone. Pentaquadrupole mass spectrometric experiments have revealed structurally diagnostic gas-phase reactions between various acylium ions and isomeric hydroxy ketones.
In the case of the β-hydroxy ketone, 4-hydroxy-2-pentanone, its reaction with acylium ions such as CH₂=CHCO⁺, PhCO⁺, and (CH₃)₂NCO⁺ leads to the formation of adducts. These adducts are observed to undergo rapid cyclization through intramolecular displacement of a water molecule, resulting in the formation of resonance-stabilized cyclic dioxinylium ions.
This reactivity pattern highlights a characteristic reaction pathway for β-hydroxy ketones in the gas phase when interacting with electrophilic acylium ions. The proximity of the hydroxyl and carbonyl groups facilitates the intramolecular cyclization reaction. It is plausible that 2-Pentanone, 4-(acetyloxy)-, under appropriate gas-phase conditions (e.g., following fragmentation to a hydroxy ketone intermediate), could exhibit similar reactivity towards acylium ions.
Based on a comprehensive review of scientific databases, it is not possible to provide the detailed spectroscopic and analytical characterization data for the specific chemical compound “2-Pentanone, 4-(acetyloxy)-” as requested. The necessary experimental or reliably predicted data for this exact molecule is not available in the public domain through the conducted searches.
The search results consistently returned information for related but structurally different compounds, primarily the parent molecule 2-Pentanone , and other derivatives such as 2-Pentanone, 5-(acetyloxy)- nist.gov and 2-Pentanone, 4-hydroxy- nist.govthegoodscentscompany.com. Generating an article based on these related compounds would not adhere to the strict requirement of focusing solely on “2-Pentanone, 4-(acetyloxy)-”.
Therefore, to maintain scientific accuracy and adhere to the precise constraints of the request, the article cannot be generated. Fulfilling the request would require fabricating data, which is not permissible.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Pentanone, 4 Acetyloxy
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a mixture. The gas chromatograph separates volatile and thermally stable compounds based on their different affinities for a stationary phase, while the mass spectrometer fragments the eluted compounds into ions and sorts them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint.
In the analysis of a sample potentially containing 2-Pentanone, 4-(acetyloxy)-, the compound would first be separated from other components on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).
Following elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process leads to the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is predictable and reproducible, allowing for structural elucidation and identification.
For 2-Pentanone, 4-(acetyloxy)-, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. However, the molecular ion of ketones can sometimes be of low intensity or absent. libretexts.org The fragmentation of this compound would be influenced by the presence of both the ketone and the acetate (B1210297) functional groups. Key fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if an alkyl chain of sufficient length is present. libretexts.orgyoutube.com Esters also undergo characteristic fragmentations, often involving cleavage of the C-O bonds. libretexts.org
Expected fragment ions for 2-Pentanone, 4-(acetyloxy)- would arise from cleavages around the carbonyl group and the ester group. For instance, the loss of the acetyl group or the entire acetyloxy group would lead to significant fragment ions. The table below outlines some of the plausible fragment ions that could be observed in the mass spectrum of 2-Pentanone, 4-(acetyloxy)-.
Table 1: Predicted Mass-to-Charge (m/z) Ratios of Potential Fragment Ions of 2-Pentanone, 4-(acetyloxy)- in GC-MS Analysis.
| Fragment Ion | Structure | m/z | Notes |
|---|---|---|---|
| [CH₃CO]⁺ | Acetyl cation | 43 | A very common fragment for acetates and methyl ketones. |
| [CH₃COCH₂CH]⁺ | 71 | Resulting from cleavage of the acetyloxy group. | |
| [M - CH₃]⁺ | 129 | Loss of a methyl group. | |
| [M - OCOCH₃]⁺ | 85 | Loss of the acetyloxy radical. | |
| [M - CH₃CO]⁺ | 101 | Loss of the acetyl radical. |
Identification of 2-Pentanone, 4-(acetyloxy)- in a complex mixture would be achieved by comparing its experimental retention time and mass spectrum with that of a known analytical standard or with a reference spectrum from a spectral library, such as those maintained by the National Institute of Standards and Technology (NIST). phcogres.com
X-ray Crystallography
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about their packing and intermolecular interactions in the crystal lattice.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state molecular structure of a compound, provided that a suitable single crystal can be grown. carleton.edu The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. mpg.de This diffraction pattern is a result of the interaction of X-rays with the electron clouds of the atoms arranged in the ordered crystal lattice.
For 2-Pentanone, 4-(acetyloxy)-, a successful single-crystal X-ray diffraction analysis would yield a detailed three-dimensional model of the molecule. This would allow for the precise measurement of all bond lengths (e.g., C=O, C-O, C-C) and bond angles within the molecule, confirming its connectivity and constitution. Furthermore, the analysis would reveal the molecule's preferred conformation in the solid state, including the torsional angles that define the spatial arrangement of its atoms.
The crystallographic data would also provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal. These can include van der Waals forces and potentially weaker hydrogen bonds, which influence the physical properties of the solid, such as its melting point and solubility.
The process involves mounting a high-quality single crystal (typically less than 1 mm in any dimension) on a diffractometer. carleton.edu The crystal is then cooled, often to low temperatures (e.g., 100-150 K), to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. ncl.ac.uk The diffraction data are collected and processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. carleton.edu
The table below summarizes the key structural parameters that would be obtained from a single-crystal X-ray diffraction study of 2-Pentanone, 4-(acetyloxy)-.
Table 2: Structural Information Obtainable from Single-Crystal X-ray Diffraction of 2-Pentanone, 4-(acetyloxy)-.
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule within the unit cell. |
| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C=O, C-O, C-C). |
| Bond Angles | The angles formed by three connected atoms (e.g., O=C-C, C-O-C). |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | The distances and angles of non-covalent interactions between adjacent molecules in the crystal lattice. |
Computational and Theoretical Investigations of 2 Pentanone, 4 Acetyloxy
Quantum Chemical Calculations
There is a notable absence of published research that applies Density Functional Theory (DFT) to specifically calculate the electronic structure and energetics of 2-Pentanone, 4-(acetyloxy)-. Such a study would typically involve the computation of molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and thermodynamic properties like enthalpy of formation. At present, these specific data points for this compound have not been reported in the literature.
A detailed conformational analysis of 2-Pentanone, 4-(acetyloxy)- using ab initio or semi-empirical methods has not been documented in scientific publications. A comprehensive conformational study would identify the various stable geometric arrangements (conformers) of the molecule and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its interactions in different chemical environments, but remains an uninvestigated area.
Reaction Dynamics and Pathway Simulations
While 2-Pentanone, 4-(acetyloxy)- is a product in certain reactions, computational studies dedicated to elucidating the transition states and kinetic parameters of its formation or subsequent reactions are not available. Such investigations would provide valuable insights into the energy profiles of reactions involving this molecule and the rates at which they occur.
The role of 2-Pentanone, 4-(acetyloxy)- in complex organic transformations has been noted experimentally. However, specific mechanistic modeling of these transformations with a computational focus on the behavior of this compound is not found in the current literature. Detailed modeling would help to clarify its precise role as a reactant, intermediate, or product at a theoretical level.
Spectroscopic Property Prediction
There are no available studies that report the computational prediction of the spectroscopic properties of 2-Pentanone, 4-(acetyloxy)-. Such research would involve using quantum chemical methods to calculate its expected nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and other spectroscopic characteristics. This predictive data would be invaluable for the experimental identification and characterization of the compound.
Theoretical Calculation of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. Density Functional Theory (DFT) is the most common approach for these calculations. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory, which includes the functional and the basis set. A common protocol involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d), followed by shielding calculations at a higher level of theory, for instance, mPW1PW91/6-31+G**. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. acs.org
For a molecule like 2-Pentanone, 4-(acetyloxy)-, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm the structural assignment. In cases of stereoisomers, comparing the calculated shifts for all possible isomers with the experimental spectrum can help in assigning the correct relative or absolute configuration. acs.org
To illustrate the potential output of such a calculation, the following table presents theoretically predicted ¹³C NMR chemical shifts for a related compound, calculated at the B97-2/cc-pVTZ level of theory.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 29.8 |
| C2 (C=O) | 207.5 |
| C3 | 45.2 |
| C4 | 68.1 |
| C5 | 20.9 |
| C6 (ester C=O) | 170.3 |
| C7 (ester CH₃) | 21.1 |
Note: The data in this table is illustrative for an analogous acetoxy ketone and does not represent actual calculated values for 2-Pentanone, 4-(acetyloxy)-.
Prediction of Optical Rotation and Electronic Circular Dichroism Spectra for Chiral Species
Since 2-Pentanone, 4-(acetyloxy)- possesses a chiral center at the C4 position, it is optically active. Computational chemistry offers methods to predict its chiroptical properties, namely optical rotation (OR) and Electronic Circular Dichroism (ECD) spectra. These predictions are invaluable for determining the absolute configuration of a chiral molecule.
Optical Rotation: The specific rotation is calculated from the frequency-dependent electric dipole-magnetic dipole polarizability tensor using time-dependent DFT (TD-DFT). nih.gov The choice of functional and a large basis set that includes diffuse functions is critical for obtaining accurate results. nih.gov Calculations are typically performed at the sodium D-line frequency (589 nm) to compare with experimental values. The sign and magnitude of the calculated optical rotation for the (R) and (S) enantiomers can be directly compared to the experimental value to assign the absolute configuration. There is no simple way to predict the direction of rotation based on the (R) or (S) configuration without measurement or calculation. masterorganicchemistry.com
Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a powerful technique for studying chiral molecules. technologynetworks.com The simulation of ECD spectra is also performed using TD-DFT. q-chem.com The calculation provides the excitation energies, oscillator strengths, and rotatory strengths for the electronic transitions of the molecule. These parameters are then used to generate a simulated ECD spectrum, which is a plot of the differential absorption of left and right circularly polarized light (Δε) versus wavelength. By comparing the simulated ECD spectrum of a chosen absolute configuration (e.g., R) with the experimental spectrum, the absolute configuration of the sample can be determined. acs.org
The following table provides an example of calculated chiroptical data for a chiral ketone, (1R)-norcamphor, to illustrate the type of information generated.
| Parameter | Calculated Value |
| Specific Rotation [α]D (deg) | +35.2 |
| Major ECD Transition 1 (nm) | 295 |
| Rotatory Strength 1 (10⁻⁴⁰ cgs) | +5.8 |
| Major ECD Transition 2 (nm) | 210 |
| Rotatory Strength 2 (10⁻⁴⁰ cgs) | -8.2 |
Note: The data in this table is for an analogous chiral ketone and does not represent actual calculated values for 2-Pentanone, 4-(acetyloxy)-.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built using computational descriptors that quantify various aspects of the molecular structure.
For a compound like 2-Pentanone, 4-(acetyloxy)-, a QSAR/QSPR study would begin with the calculation of a wide range of molecular descriptors. These descriptors can be classified into several categories:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching (e.g., Kappa indices). nih.gov
Electronic descriptors: These relate to the electronic structure of the molecule (e.g., dipole moment, energy of the highest occupied molecular orbital (EHOMO)). nih.govnih.gov
Physicochemical descriptors: These describe properties like lipophilicity (logP) and molar refractivity.
3D descriptors: These are derived from the 3D structure of the molecule and include descriptors of molecular size and shape (e.g., Weighted Holistic Invariant Molecular (WHIM) descriptors). researchgate.net
Once the descriptors are calculated, a statistical method, such as multiple linear regression, is used to build a mathematical model that correlates a set of descriptors with the activity or property of interest. For instance, a QSAR model could be developed to predict the odor characteristics of a series of aliphatic esters and ketones. nih.gov Similarly, a QSPR model could predict a property like the toxicity of aliphatic esters. researchgate.net
The following table lists some computational descriptors that would be relevant for a QSAR/QSPR study of 2-Pentanone, 4-(acetyloxy)- and related compounds.
| Descriptor Type | Example Descriptor | Property Described |
| Topological | Kappa-2 (²κ) | Molecular shape and flexibility |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Electronic | EHOMO | Electron-donating ability |
| 3D (WHIM) | Total molecular size | Steric effects |
| Physicochemical | LogP | Lipophilicity/hydrophilicity |
These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Applications of 2 Pentanone, 4 Acetyloxy in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Syntheses
The presence of two distinct reactive sites in 2-pentanone, 4-(acetyloxy)- allows for its application as a linchpin in the assembly of intricate molecules, including heterocyclic systems, pharmacologically relevant compounds, and advanced materials.
Building Block for Complex Heterocyclic Systems
While direct examples of the use of 2-pentanone, 4-(acetyloxy)- in the synthesis of complex heterocyclic systems are not extensively documented, its structural features suggest its potential as a precursor to key synthons. For instance, hydrolysis of the acetate (B1210297) group would yield 4-hydroxy-2-pentanone, a 1,3-dicarbonyl equivalent. Such compounds are well-established precursors in the synthesis of a wide array of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with hydrazine, hydroxylamine, and urea (B33335) derivatives, respectively. The controlled unmasking of the hydroxyl group provides a strategic advantage in multi-step syntheses, allowing for the sequential introduction of different functionalities.
Precursor in the Synthesis of Pharmacologically Relevant Compounds
The acetoxy ketone moiety is a recurring structural motif in a variety of biologically active molecules and their synthetic intermediates. A notable example is the (3R,4R)-4-acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a crucial precursor in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. koreascience.krresearchgate.net The synthesis of this key intermediate often involves the stereocontrolled introduction of an acetoxy group onto a β-lactam ring. While not a direct application of 2-pentanone, 4-(acetyloxy)-, this highlights the significance of the acetoxy ketone functional group in the preparation of life-saving therapeutics. The reactivity of the ketone and the potential for chiral induction at the 4-position make 2-pentanone, 4-(acetyloxy)- an intriguing starting material for the synthesis of novel chiral building blocks for medicinal chemistry.
Intermediate in the Formation of Advanced Materials
Polyfunctional molecules like 2-pentanone, 4-(acetyloxy)- can serve as precursors to monomers for polymerization or as cross-linking agents in the development of advanced materials. The ketone functionality can be converted into a variety of other groups, such as hydroxyls or amines, which can then participate in polymerization reactions. For example, reduction of the ketone followed by dehydration could yield a diene suitable for polymerization. Alternatively, the ketone could be involved in condensation polymerization with other monomers. The acetate group can also be hydrolyzed to a hydroxyl group, providing another site for polymerization or for modifying the properties of the resulting material, such as hydrophilicity and biodegradability.
Versatility in Catalytic Transformations
Catalytic methods offer efficient and selective routes for the transformation of organic molecules. The functional groups present in 2-pentanone, 4-(acetyloxy)- make it a potential substrate for a range of catalytic reactions, particularly those mediated by transition metals like palladium.
Substrate in Palladium-Catalyzed Oxidations and Couplings
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. While specific examples involving 2-pentanone, 4-(acetyloxy)- are scarce, the principles of palladium catalysis suggest its potential utility. For instance, palladium-catalyzed C-H activation and subsequent acetoxylation is a known method for the synthesis of α-acetoxy ketones. oup.comnih.govnih.gov Although 2-pentanone, 4-(acetyloxy)- already possesses an acetoxy group, the enolizable protons alpha to the ketone could potentially undergo further palladium-catalyzed oxidation.
Furthermore, the ketone functionality could direct palladium-catalyzed cross-coupling reactions at the α-position. The general field of palladium-catalyzed allylic alkylation of ketones is well-developed. mdpi.com In a hypothetical scenario, conversion of the acetate group of 2-pentanone, 4-(acetyloxy)- into a suitable leaving group could enable intramolecular palladium-catalyzed reactions, leading to the formation of cyclic structures.
Strategies for Functional Group Interconversion
The ability to selectively modify the functional groups of a molecule is fundamental to organic synthesis. 2-Pentanone, 4-(acetyloxy)- offers several possibilities for functional group interconversion, allowing for its elaboration into a variety of other useful intermediates.
The ketone group can undergo a wide range of transformations. It can be reduced to a secondary alcohol, which can then be further functionalized or eliminated to form an alkene. It can also be converted to an oxime, which can then undergo a Beckmann rearrangement to form an amide. chemicalbook.com The ketone can also be protected as a ketal to allow for selective reaction at the ester functionality.
The acetate group can be hydrolyzed under either acidic or basic conditions to reveal the secondary alcohol. This alcohol can then be oxidized to a ketone, creating a 2,4-diketone, or converted to a better leaving group, such as a tosylate or mesylate, for nucleophilic substitution reactions. The ability to selectively manipulate these two functional groups provides a high degree of synthetic flexibility.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group |
| Ketone | NaBH4, MeOH | Secondary Alcohol |
| Ketone | H2NOH, H+ | Oxime |
| Ketone | (CH2OH)2, H+ | Ketal |
| Acetate Ester | H3O+ or OH- | Secondary Alcohol |
| Secondary Alcohol (from ester hydrolysis) | PCC, CH2Cl2 | Ketone |
| Secondary Alcohol (from ester hydrolysis) | TsCl, pyridine | Tosylate |
Selective Derivatization and Chemical Modification
2-Pentanone, 4-(acetyloxy)-, a bifunctional molecule containing both a ketone and an ester functional group, presents unique opportunities for selective derivatization and chemical modification in advanced organic synthesis. The differential reactivity of the carbonyl center of the ketone and the ester allows for chemoselective transformations, enabling the targeted modification of one functional group while preserving the other. This selectivity is crucial for the construction of complex molecular architectures.
The strategic manipulation of 2-Pentanone, 4-(acetyloxy)- hinges on the careful choice of reagents and reaction conditions to exploit the inherent differences in the electrophilicity and reactivity of the ketone and ester moieties. Generally, the ketone carbonyl is more susceptible to nucleophilic attack than the ester carbonyl. This reactivity difference forms the basis for a variety of selective transformations.
Selective Reactions at the Ketone Carbonyl:
The ketone functional group can be selectively targeted for various modifications. For instance, reduction of the ketone to a secondary alcohol can be achieved in the presence of the ester using mild reducing agents. Similarly, the ketone can undergo selective reactions with organometallic reagents or participate in condensation reactions.
Selective Reactions at the Ester Carbonyl:
Conversely, the ester group can be selectively hydrolyzed to the corresponding alcohol, 4-hydroxy-2-pentanone, under basic or acidic conditions. This transformation is a common strategy to unmask a hydroxyl group for further functionalization.
Below is a data table summarizing plausible selective derivatization reactions of 2-Pentanone, 4-(acetyloxy)- based on the general reactivity of β-keto esters. It is important to note that specific experimental data for 2-Pentanone, 4-(acetyloxy)- is limited in publicly available scientific literature, and these examples are based on established principles of organic chemistry.
| Reaction Type | Reagent(s) | Selective Target | Product |
| Reduction | NaBH₄ | Ketone | 4-(acetyloxy)-2-pentanol |
| Hydrolysis (Basic) | NaOH, H₂O | Ester | 4-hydroxy-2-pentanone |
| Hydrolysis (Acidic) | H₂SO₄, H₂O | Ester | 4-hydroxy-2-pentanone |
| Organometallic Addition | CH₃MgBr (1 equiv.) | Ketone | 4-(acetyloxy)-2-methyl-2-pentanol |
| Wittig Reaction | Ph₃P=CH₂ | Ketone | 4-(acetyloxy)-2-methylidene-pentane |
Further research into the specific reaction conditions and substrate scope for 2-Pentanone, 4-(acetyloxy)- would be beneficial to fully elucidate its potential as a versatile building block in organic synthesis. The ability to perform these selective modifications underscores the utility of this compound in the synthesis of more complex molecules where precise control over functional group manipulation is paramount.
Stereochemical Considerations in 2 Pentanone, 4 Acetyloxy Chemistry
Diastereoselective Transformations and Regiochemical Control
While 2-Pentanone, 4-(acetyloxy)- has only one stereocenter, it can be used as a chiral building block in reactions that create a second stereocenter. In such cases, controlling the formation of the desired diastereomer is crucial. This is known as diastereoselective transformation.
For example, nucleophilic addition to the carbonyl group of enantiopure 2-Pentanone, 4-(acetyloxy)- can generate a new stereocenter at C2. The existing stereocenter at C4 can influence the direction of the nucleophile's attack, leading to the preferential formation of one diastereomer over the other. This stereochemical outcome is often predicted by models such as the Cram, Felkin-Ahn, or Cornforth models, which consider the steric and electronic effects of the substituents around the carbonyl group. The bulky acetoxy group and the methyl group at the C4 stereocenter would create a biased steric environment, directing incoming nucleophiles to the less hindered face of the carbonyl.
Regiochemical control refers to controlling which part of a molecule reacts. In the context of 2-Pentanone, 4-(acetyloxy)-, a key consideration would be in enolate chemistry. Deprotonation can occur at either the C1 or C3 position to form an enolate. The choice of base, solvent, and temperature can influence the regioselectivity of this process, determining whether the kinetic or thermodynamic enolate is formed, which in turn affects the outcome of subsequent alkylation or aldol (B89426) reactions.
Chiral Ligands and Auxiliary Design for Asymmetric Induction
Asymmetric induction is the process of using a chiral element to influence the formation of a new stereocenter. msu.edu In the synthesis of 2-Pentanone, 4-(acetyloxy)-, this is primarily achieved through the use of chiral ligands in catalytic systems or chiral auxiliaries temporarily attached to the substrate. prepchem.com
Chiral Ligands: In the context of synthesizing the precursor 4-hydroxy-2-pentanone via asymmetric reduction of 2,4-pentanedione, a chiral ligand is complexed to a metal center (e.g., Ruthenium, Rhodium). This chiral metal complex then acts as the catalyst. The ligand creates a chiral environment around the metal, forcing the substrate (2,4-pentanedione) to bind in a specific orientation. The hydride is then delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess.
Table 2: Examples of Chiral Ligand Families for Asymmetric Reductions
| Ligand Family | Description | Metal Commonly Used |
|---|---|---|
| BINAP | Biaryl diphosphine ligands with axial chirality. | Ruthenium (Ru), Rhodium (Rh) |
| DuPhos | C2-symmetric bisphosphine ligands. | Rhodium (Rh) |
| Chiral Amino Alcohols | Used to form oxazaborolidine catalysts for CBS reductions. | Boron (B) |
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. prepchem.com While less common for the direct synthesis of 2-Pentanone, 4-(acetyloxy)-, a chiral auxiliary could be used in reactions involving this molecule. For instance, if a reaction were to be performed on the enolate of the ketone, the ketone could first be converted into a chiral imine or enamine using a chiral amine as an auxiliary. The auxiliary would then direct subsequent alkylation reactions to occur from a specific face, creating a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary is cleaved off to reveal the modified ketone.
The design of effective chiral ligands and auxiliaries focuses on creating a well-defined, rigid three-dimensional structure that effectively blocks one reaction pathway while allowing another, thereby maximizing stereochemical induction.
Environmental and Biological Occurrences of 2 Pentanone, 4 Acetyloxy Analogues
Natural Products Chemistry and Isolation from Biological Sources
Analogues of "2-Pentanone, 4-(acetyloxy)-", particularly short-chain ketones, are found in a variety of natural sources. For instance, 2-pentanone occurs naturally in tobacco (Nicotiana tabacum) and is a metabolic product of Penicillium mold growth in blue cheese wikipedia.org. It has also been identified as a volatile organic compound released by bacteria such as Escherichia coli mdpi.com. Trees and other plants, including the bay-leafed willow, European fir, evergreen cypress, and various berry shrubs, are also known to emit 2-pentanone nih.gov.
Engineered microbes have been developed to produce various short-chain (C5–C7) ketones from plant biomass hydrolysates, demonstrating the biological potential for synthesizing these compounds researchgate.netnih.gov. These engineered pathways often utilize hybrid polyketide synthases to create a diverse range of ketone structures researchgate.netnih.gov.
The biosynthesis of short-chain ketones in nature involves several metabolic routes. In fungi and mammals, methyl ketones can be produced through the decarboxylation of β-keto acids researchgate.net. Some bacteria can form methyl ketones by oxidizing aliphatic hydrocarbons researchgate.net.
In engineered E. coli, a metabolic pathway for 2-pentanone production has been constructed that does not depend on fatty acid precursors. This pathway involves the condensation of acetyl-CoA and butyryl-CoA by a thiolase, followed by conversion to β-ketohexanoic acid, and finally decarboxylation to 2-pentanone researchgate.net. Another approach in engineered Streptomyces albus utilizes hybrid polyketide synthases (PKSs) to produce a variety of short-chain ketones researchgate.netnih.gov. These modular enzymes can be engineered to control the carbon chain length and produce specific ketone products researchgate.net. While the direct biosynthesis of acetylated pentanones like "2-Pentanone, 4-(acetyloxy)-" is not explicitly detailed in the literature, acetylation is a known biological process for modifying molecules, often playing a role in protecting and directing subsequent biosynthetic steps researchgate.net.
Metabolic Fates and Biotransformations of Related Ketones
Aliphatic ketones and their derivatives undergo several metabolic transformations in biological systems. A primary pathway involves the reduction of the ketone to a corresponding secondary alcohol, which can then be conjugated, for example with glucuronic acid, and excreted inchem.org. These ketones and their corresponding secondary alcohols are often interconvertible under physiological conditions inchem.org.
For methyl ketones, such as 2-pentanone, an alternative metabolic route is α-oxidation, where the methyl group is hydroxylated and then oxidized to a ketocarboxylic acid. This can then be further metabolized inchem.org. Specifically, the metabolism of 2-pentanone in mice has been shown to produce 2-pentanol (B3026449) nih.gov. The biotransformation of various aliphatic ketones has also been observed in marine microalgae, which exhibit specificity and stereoselectivity in their metabolic processes nih.gov.
The table below summarizes the metabolic pathways for related ketones.
| Compound Family | Metabolic Pathway | Resulting Products |
| Aliphatic Ketones | Reduction | Secondary Alcohols |
| Secondary Alcohols | Conjugation | Glucuronide conjugates |
| Methyl Ketones | α-oxidation | Ketocarboxylic acids |
| 2-Pentanone | Reduction | 2-Pentanol |
Environmental Persistence and Degradation Studies of Ketone Derivatives
The environmental persistence of ketone derivatives can vary significantly depending on their structure. Some ketones, like cyclohexyl-derived ketones, show a greater extent of biodegradation in screening tests compared to more complex structures like norbornyl derivatives, which degrade more slowly nih.gov. 2-Pentanone is expected to biodegrade in aquatic environments nih.gov.
Microorganisms play a crucial role in the degradation of ketones in the environment. For example, Pseudomonas sp. KT-3 has been shown to degrade methyl ethyl ketone and other related ketone solvents nih.gov. Similarly, acclimated mixed cultures from activated sludge can biodegrade methyl isobutyl ketone nih.gov. The lack of significant accumulation of methyl ketones in the biosphere suggests that efficient recycling and biodegradation processes are widespread researchgate.net.
Once released into the atmosphere, aliphatic ketones are subject to photochemical reactions that determine their atmospheric lifetime and impact. The primary atmospheric degradation pathway for ketones like 2-pentanone is reaction with the hydroxyl (OH) radical acs.orgresearchgate.net.
The photolysis of ketones is another important atmospheric process. Aliphatic ketones absorb ultraviolet radiation, which can lead to their electronic excitation. The excited molecule can then undergo dissociation through various pathways, such as Norrish Type I and Type II reactions, to form smaller radical species nih.govlibretexts.org.
Studies on the gas-phase reaction of OH radicals with 2-pentanone have identified several products, including formaldehyde, acetaldehyde (B116499), propanal, and 2,4-pentanedione acs.orgresearchgate.net. The photodissociation of ketones in the atmosphere contributes to the formation of photochemical air pollution acs.orgresearchgate.net. The table below lists the major atmospheric reaction products of 2-pentanone.
| Reactant | Reaction | Major Products | Molar Yield (%) |
| 2-Pentanone | + OH radical | Formaldehyde | 103 ± 10 |
| Acetaldehyde | 51 ± 11 | ||
| Propanal | 19 ± 3 | ||
| 2,4-Pentanedione | 12 ± 3 |
Emerging Research Frontiers and Future Directions for 2 Pentanone, 4 Acetyloxy
Innovations in Green Chemistry Synthesis and Catalysis
The principles of green chemistry are fundamentally reshaping the synthesis of chemical compounds, including 2-Pentanone, 4-(acetyloxy)-. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.
One promising area of research is the development of novel catalytic systems that can improve the efficiency and selectivity of the synthesis of 2-Pentanone, 4-(acetyloxy)-. For instance, the use of solid acid or base catalysts could replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture and can lead to corrosive waste streams. Research into heterogeneous catalysts, such as zeolites or functionalized mesoporous silicas, could offer recyclable and more environmentally friendly alternatives.
Another key aspect of green chemistry is the use of alternative, greener reaction media. The replacement of volatile organic solvents with more benign options like water, supercritical fluids, or ionic liquids is an active area of investigation. For the synthesis of 2-Pentanone, 4-(acetyloxy)-, exploring enzymatic catalysis in aqueous media could not only reduce the environmental impact but also enhance selectivity under mild reaction conditions.
Future research will likely focus on the development of one-pot syntheses and tandem reactions, where multiple synthetic steps are combined into a single operation. This approach, which aligns with the principles of atom economy and process intensification, can significantly reduce waste and energy usage. For example, a one-pot conversion of a bio-based precursor to 2-Pentanone, 4-(acetyloxy)- through a cascade of catalytic reactions represents a significant long-term goal. The aldol (B89426) condensation of acetone (B3395972) and acetaldehyde (B116499) to form 4-hydroxy-2-pentanone, a related compound, highlights a potential pathway that could be adapted and optimized with green catalysts. researchgate.netgoogle.com
Table 1: Potential Green Chemistry Approaches for the Synthesis of 2-Pentanone, 4-(acetyloxy)-
| Approach | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Recyclability of catalyst, reduced waste, easier product purification. | Development of novel solid acid/base catalysts, zeolites, and functionalized nanomaterials. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes, aqueous media. | Screening for and engineering of enzymes (e.g., lipases, esterases) for acetyloxylation reactions. |
| Alternative Solvents | Reduced VOC emissions, improved safety, potential for novel reactivity. | Exploration of water, supercritical CO2, and ionic liquids as reaction media. |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower energy consumption. | Designing catalytic systems for tandem or cascade reactions from simple precursors. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety and control. Advanced spectroscopic techniques are emerging as powerful tools for in-situ analysis of the synthesis and transformations of 2-Pentanone, 4-(acetyloxy)-.
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. researchgate.net This allows for precise determination of reaction kinetics and endpoints, leading to improved yields and reduced batch times. For the synthesis of 2-Pentanone, 4-(acetyloxy)-, these methods could be employed to monitor the esterification or transesterification step, providing insights into the catalytic cycle and potential side reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop NMR spectrometers, is also becoming a valuable tool for online reaction monitoring. magritek.commagritek.com It offers quantitative data on the conversion of starting materials and the formation of products and byproducts directly in the reaction vessel. magritek.com This can be particularly useful for complex reaction mixtures involving 2-Pentanone, 4-(acetyloxy)-.
Fluorescence spectroscopy also presents opportunities for developing sensitive and selective monitoring methods. While 2-Pentanone, 4-(acetyloxy)- itself is not fluorescent, the development of fluorogenic probes that react specifically with ketones could enable high-throughput screening of reaction conditions. nih.govacs.org This approach is particularly valuable in the early stages of catalyst and process development.
Table 2: Advanced Spectroscopic Techniques for Monitoring 2-Pentanone, 4-(acetyloxy)- Reactions
| Technique | Information Provided | Potential Application |
| In-situ FTIR/Raman | Functional group analysis, concentration profiles of reactants and products. | Real-time monitoring of acetyloxylation and other functional group transformations. |
| Online NMR | Quantitative analysis of molecular structures, reaction kinetics. | Detailed mechanistic studies and optimization of reaction parameters. |
| Fluorescence Spectroscopy | High-sensitivity detection, high-throughput screening. | Rapid screening of catalysts and reaction conditions using fluorogenic probes for ketones. |
| Mass Spectrometry | Molecular weight determination, identification of intermediates and byproducts. | Online analysis of reaction mixtures to understand complex reaction pathways. nih.gov |
Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for a given set of reactants and catalysts. acs.orgacs.org This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, an ML model could be developed to predict the best catalyst and solvent combination for the synthesis of 2-Pentanone, 4-(acetyloxy)- with the highest yield and selectivity.
Furthermore, AI algorithms can be used for retrosynthetic analysis, proposing novel and potentially more efficient synthetic pathways to a target molecule. By incorporating principles of green chemistry into the algorithm, it is possible to design synthetic routes that are not only chemically feasible but also environmentally benign.
Exploration of Novel Reactivity and Unconventional Transformations
Beyond optimizing its synthesis, researchers are also exploring novel reactions and transformations of 2-Pentanone, 4-(acetyloxy)- to expand its utility as a chemical building block. This includes the exploration of unconventional reaction conditions and activation methods.
Photoredox catalysis, for example, offers a powerful tool for accessing novel reactivity under mild conditions. researchgate.net By using light to initiate chemical reactions, it may be possible to achieve transformations of 2-Pentanone, 4-(acetyloxy)- that are not possible with traditional thermal methods. This could include novel carbon-carbon bond-forming reactions or selective functionalization at different positions of the molecule.
Electrosynthesis provides another avenue for exploring unconventional reactivity. By using electricity to drive chemical reactions, it is possible to avoid the use of stoichiometric chemical oxidants or reductants, leading to greener and more sustainable processes. The electrochemical modification of the ketone or ester functional groups in 2-Pentanone, 4-(acetyloxy)- could lead to the synthesis of new and valuable derivatives.
The use of flow chemistry is also gaining traction for the exploration of novel reactivity. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can enable the safe and efficient execution of highly reactive or unstable intermediates, opening up new possibilities for the transformation of 2-Pentanone, 4-(acetyloxy)-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
